N-(2-aminoethyl)ethanesulfonamide
Description
Significance of Sulfonamide Derivatives in Chemical Science
The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern medicinal chemistry. Compounds bearing this moiety, known as sulfonamide derivatives, exhibit an extensive range of pharmacological activities and are integral to numerous therapeutic agents. frontiersrj.com Their significance stems from their ability to act as mimics of p-aminobenzoic acid (PABA), a crucial substrate for bacterial folic acid synthesis, which led to their development as the first broadly effective systemic antibacterial drugs. wikipedia.org
Beyond their antimicrobial origins, sulfonamide derivatives have been developed into a diverse array of drugs with applications including diuretics, anticonvulsants, anti-inflammatory agents, and treatments for diabetes. wikipedia.orgsciepub.com The therapeutic versatility of the sulfonamide scaffold is attributed to its unique chemical properties, including its ability to form stable complexes and participate in hydrogen bonding, which allows for potent and specific interactions with biological targets like enzymes and receptors. tandfonline.compexacy.com Ongoing research continues to uncover new applications for these compounds, from anticancer to antiviral therapies, underscoring their enduring importance in drug discovery and chemical science. frontiersrj.com
Historical Context of Sulfonamide Research Relevant to N-(2-aminoethyl)ethanesulfonamide
The history of sulfonamides began in the early 1930s at the laboratories of Bayer AG in Germany. wikipedia.org Researchers Gerhard Domagk, Josef Klarer, and Fritz Mietzsch were investigating synthetic dyes for potential antibacterial properties. ijpediatrics.com This work led to the 1932 discovery that a red dye named Prontosil showed remarkable efficacy in protecting mice from streptococcal infections. ijpediatrics.comhuvepharma.com A pivotal breakthrough occurred in 1936 when researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug; it was metabolized in the body to its active, colorless form, sulfanilamide (B372717). wikipedia.orgijpediatrics.com
This discovery was revolutionary because sulfanilamide had been synthesized decades earlier and was not patent-protected, leading to a "sulfa craze" where numerous derivatives were rapidly developed and deployed. wikipedia.org These "sulfa drugs" were the primary antimicrobial agents available during World War II, saving countless lives before the widespread availability of penicillin. wikipedia.orghuvepharma.com The success of these early sulfonamides spurred the development of subsequent generations of derivatives with improved properties and expanded therapeutic applications, including drugs for diabetes and diuretics, establishing the sulfonamide group as a "privileged scaffold" in medicinal chemistry. openaccesspub.org
Structural Framework and Research Utility of Aminoethylsulfonamides
This compound belongs to the aminoalkylsulfonamide class, characterized by a flexible alkyl chain (an ethyl group) linking a primary amine (-NH₂) and a sulfonamide group. This bifunctional structure imparts specific chemical properties that suggest potential research utility.
The molecule possesses two key reactive sites: the primary amine at one end and the sulfonamide group at the other, with an additional secondary amine within the sulfonamide linkage. This arrangement, particularly the ethylenediamine-like fragment (-NH-CH₂-CH₂-NH₂), makes it a candidate as a chelating ligand in coordination chemistry. Bifunctional and trifunctional ligands are crucial for creating stable metal complexes, which have applications in catalysis, materials science, and the development of metal-based drugs. tandfonline.com
Furthermore, the combination of a hydrophilic amino group and a sulfonamide moiety suggests its potential use as a building block, or monomer, in polymer chemistry. A structurally related compound, 2-((2-aminoethyl)amino)ethanesulfonic acid sodium salt, is utilized as a hydrophilic chain extender in the synthesis of waterborne polyurethanes, conferring hydrolytic stability. While differing in the acidic group (sulfonic acid vs. sulfonamide), the analogous structure of this compound suggests it could be investigated for similar roles in creating specialized polymers.
Current Research Landscape and Gaps for this compound
Despite the extensive body of research on sulfonamide derivatives, a comprehensive search of academic and chemical databases reveals a significant gap concerning this compound (CAS RN: 109530-22-3). There is a notable absence of published studies detailing its synthesis, characterization, or evaluation for any biological or material application.
This lack of specific research is striking when contrasted with the vast literature on other sulfonamides, including its structural isomers and related compounds like taurine (B1682933) (2-aminoethanesulfonic acid) and N-(2-aminoethyl)benzenesulfonamide. nih.gov While the foundational chemistry of its constituent parts—the ethylenediamine (B42938) backbone and the ethanesulfonamide (B75362) group—is well-understood, their specific combination in this molecule remains uninvestigated in the public domain. The primary research gap, therefore, is the complete lack of fundamental data on this compound. Its potential utility in medicinal, coordination, or polymer chemistry is purely theoretical and awaits foundational research to characterize its properties and explore potential applications.
Physicochemical Properties of this compound
The following data is based on computed properties from the PubChem database entry for CID 589839.
| Property | Value |
| Molecular Formula | C₄H₁₂N₂O₂S |
| Molecular Weight | 152.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 109530-22-3 |
| Topological Polar Surface Area | 80.6 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Potential Research Applications for this compound
Given the absence of direct research, the following table outlines potential areas of investigation based on the compound's structural features.
| Research Area | Rationale |
| Coordination Chemistry | The ethylenediamine-like structure provides two nitrogen donor atoms, and the sulfonamide nitrogen provides a third, making it a potential tridentate ligand for forming stable metal complexes. |
| Polymer Science | The presence of two amine groups allows it to act as a monomer or chain extender in polymerization reactions, potentially to introduce flexibility and hydrophilicity into materials like polyamides or polyurethanes. |
| Medicinal Chemistry | As a simple, unfunctionalized aminoalkylsulfonamide, it could serve as a foundational scaffold or fragment for building libraries of more complex molecules for drug discovery screening. |
| Synthetic Chemistry | Its bifunctional nature makes it a useful intermediate or building block for the synthesis of more complex heterocyclic compounds or other target molecules. |
Synthetic Methodologies and Reaction Pathways of this compound
The synthesis of this compound involves strategic chemical transformations to construct the core structure and introduce the required functional groups. Key methodologies focus on the formation of the robust sulfonamide bond and the careful orchestration of amination reactions, often requiring the use of protecting groups to ensure regioselectivity.
Structure
3D Structure
Properties
Molecular Formula |
C4H12N2O2S |
|---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
N-(2-aminoethyl)ethanesulfonamide |
InChI |
InChI=1S/C4H12N2O2S/c1-2-9(7,8)6-4-3-5/h6H,2-5H2,1H3 |
InChI Key |
GLJPABFUXVHBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NCCN |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N 2 Aminoethyl Ethanesulfonamide
Reaction Kinetics and Thermodynamic Analysis
Detailed reaction kinetics and thermodynamic analyses specifically for N-(2-aminoethyl)ethanesulfonamide are not extensively documented in current literature. However, insights can be drawn from studies on related structures, such as alkanolamines and other sulfonamides, which provide a framework for predicting its behavior.
Influence of Solvent Systems on Reaction Rates
The solvent environment is a critical factor in determining the rate of reactions involving amines. For instance, studies on the closely related N-(2-aminoethyl)ethanolamine (AEEA) demonstrate that its reaction with CO2 is significantly faster in aqueous solutions compared to non-aqueous systems like methanol (B129727) or ethanol. acs.orgnih.govrti.orgcolab.ws This rate enhancement in water is a common phenomenon for amine reactions. researchgate.net It is reasonable to infer that the reaction rates of this compound, particularly those involving its nucleophilic amino groups, would also be highly dependent on the solvent's polarity and its ability to stabilize charged intermediates or transition states. The choice of solvent can also influence the reaction mechanism itself. For example, in studies of other compounds, the excited state proton transfer (ESPT) mechanism was found to differ between water and nonaqueous solvents like acetonitrile (B52724) and THF. nih.gov
Activation Energies and Transition State Characterization
Specific activation energies for reactions of this compound have not been reported. However, data from related compounds offer valuable context. For the binding of various sulfonamides to carbonic anhydrase, apparent activation parameters have been calculated. For the association step (k_on), activation enthalpies (ΔH++) ranged from -2.35 to 3.8 kcal/mol, while for the dissociation step (k_off), values were between 5.6 to 14.5 kcal/mol. nih.gov
In a different context, computational studies of a nickel-catalyzed cross-electrophile coupling reaction involving benzylic sulfonamides calculated the activation barrier for the oxidative addition of the C–N bond to be approximately 22.5 kcal/mol. acs.org This reaction proceeds through a transition state where a Lewis acid (MgI₂) activates the sulfonamide's C-N bond. acs.org While these values are for different systems, they provide an estimate for the energy required to overcome the stability of the sulfonamide functional group in specific chemical transformations.
Table 1: Activation and Thermodynamic Parameters for Related Sulfonamide Reactions
| Compound/System | Parameter | Value | Reference |
| Methazolamide binding to Carbonic Anhydrase II | ΔH++ (dissociation) | 14.5 kcal/mol | nih.gov |
| Benzolamide binding to Carbonic Anhydrase II | ΔH++ (dissociation) | 11.2 kcal/mol | nih.gov |
| Ethoxzolamide binding to Carbonic Anhydrase II | ΔH++ (dissociation) | 5.6 kcal/mol | nih.gov |
| Benzylic Sulfonamide (computational) | Activation Barrier (C-N addition) | 22.5 kcal/mol | acs.org |
| Benzylic Ether (computational, for comparison) | Activation Barrier (C-O addition) | 22.4 kcal/mol | acs.org |
Mechanistic Elucidation of this compound Transformations
The mechanisms by which this compound reacts are dictated by its combination of functional groups. Transformations can involve its nucleophilic amines or the electrophilic sulfur center of the sulfonamide, and may proceed through ionic or radical pathways.
Radical Intermediates in this compound Reactions
The sulfonamide group is a versatile precursor for various radical intermediates. Recent research has demonstrated that sulfonamides can be engaged in radical reactions through several pathways.
α-Sulfonamidoyl Radicals : In the radical cyclization of certain ene sulfonamides, the initial step forms an α-sulfonamidoyl radical. This intermediate can then undergo β-elimination, cleaving the C-S bond to release a stable sulfonyl radical and form an imine. nih.gov
Sulfamoyl and Sulfonyl Radicals : Modern synthetic methods allow for the generation of sulfonyl and sulfamoyl radicals from precursors like dimethylsulfamoyl chloride under visible-light photocatalysis. rsc.org Another strategy involves the copper(I)-catalyzed activation of amine carbonates, which are then trapped by a sulfur dioxide source to generate sulfamoyl radicals. acs.org These reactive intermediates are valuable for forming new sulfur-carbon and sulfur-nitrogen bonds. acs.orgacs.org
N-Centered Radicals : Under single-electron transfer (SET) conditions, sulfonamides can serve as precursors to N-centered aminyl radicals (R₂N•), which can then participate in C-N bond-forming reactions. nih.gov
These studies indicate that the sulfonamide moiety within this compound could potentially be activated to form sulfonyl, aminyl, or α-sulfonamidoyl radicals, depending on the reaction conditions, leading to a variety of chemical transformations.
Catalytic Cycles Involving this compound Derivatives
While this compound itself is not primarily known as a catalyst, its structural motifs are found in ligands and organocatalysts. Derivatives of this compound, where the amino or sulfonamide groups are modified or used for coordination, can participate in catalytic cycles.
For example, a nickel-catalyzed intramolecular cross-electrophile coupling of sulfonamides with alkyl chlorides proceeds via a catalytic cycle. The proposed mechanism involves the oxidative addition of the catalyst to the C-N bond of the sulfonamide, followed by transmetalation and reductive elimination to form the product and regenerate the active catalyst. acs.org
Furthermore, a Rhenium(I) tricarbonyl complex has been synthesized using a ligand with a diethylenetriamine (B155796) backbone and a pendant sulfonamide group, a structure analogous to this compound. nih.gov Such metal complexes are often designed for catalytic applications, suggesting that derivatives of this compound could serve as ligands in transition-metal catalysis. The amine groups provide excellent coordination sites for metal centers. nih.gov
Electrophilic and Nucleophilic Reactivity Profiles
This compound possesses distinct sites for both electrophilic and nucleophilic attack, allowing for a diverse range of chemical reactions.
Nucleophilic Sites: The primary and secondary amino groups are the most prominent nucleophilic centers. The nitrogen atoms possess lone pairs of electrons that can attack electrophiles. Generally, primary amines are stronger nucleophiles than ammonia, and secondary amines are stronger still, although steric factors can modulate this reactivity. These amino groups readily react with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. The oxygen atoms of the sulfonyl group also have lone pairs and can act as Lewis basic sites, coordinating to Lewis acids. acs.org
Electrophilic Sites: The sulfur atom of the sulfonamide group is electron-deficient due to the attached electronegative oxygen and nitrogen atoms. This makes it an electrophilic center, susceptible to attack by strong nucleophiles. Additionally, the carbon atom of a carbonyl group in a ketone can be electrophilic, and by analogy, the sulfur in the sulfonamide can be considered an electrophilic center. youtube.com Reactions involving the cleavage of the sulfur-nitrogen or sulfur-carbon bond often proceed via nucleophilic attack at the sulfur center.
The interplay between these sites defines the compound's reactivity. For example, the synthesis of N-(2-aminoethyl)benzamide derivatives relies on the nucleophilic character of the aminoethyl moiety reacting with benzoyl chloride. nih.gov The balance between the soft nucleophilicity of the amino groups and the harder nature of the sulfonyl oxygens, alongside the electrophilic sulfur, allows for complex and selective chemical transformations. nih.govnih.gov
Amine Reactivity in this compound
The primary amino group (-NH2) is typically the most reactive site on the molecule. As a nucleophile, it would be expected to participate in a variety of common organic reactions.
Theoretical Amine Reactions:
Acylation: The primary amine is expected to react readily with acylating agents like acyl chlorides or anhydrides to form the corresponding N-acylated sulfonamide. This reaction would likely proceed under standard acylation conditions, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Alkylation: Reaction with alkyl halides would lead to N-alkylation. However, this process is often difficult to control, potentially leading to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts, as the newly formed secondary amine can be more nucleophilic than the starting primary amine.
Reaction with Carbonyls: Condensation with aldehydes or ketones would be expected to form an imine (Schiff base) under mildly acidic conditions. This reaction is typically reversible.
The absence of specific experimental data for this compound in these fundamental reactions prevents the creation of a detailed data table outlining reactants, conditions, and product yields.
Sulfonamide Reactivity in this compound
The sulfonamide functional group (-SO2NH-) is generally considered to be chemically robust and less reactive than the primary amine. The nitrogen atom's lone pair is delocalized by the two strongly electron-withdrawing oxygen atoms, making it significantly less nucleophilic.
Theoretical Sulfonamide Reactions:
N-H Acidity and Alkylation: The sulfonamide proton is acidic and can be removed by a strong base. The resulting anion could then, in theory, be alkylated or acylated. However, forcing reactions at this site often requires harsh conditions that could affect other parts of the molecule.
Hydrolysis: The sulfur-nitrogen bond in a sulfonamide is very stable and resistant to hydrolysis. Cleavage typically requires extreme conditions, such as highly concentrated acid or base at elevated temperatures.
Reductive Cleavage: Certain reducing agents can cleave the S-N bond, but this is also a reaction that generally requires specific and potent reagents.
Due to the lack of published research focusing on or utilizing this compound as a reactant, no empirical data can be presented for the reactivity of its sulfonamide group.
Advanced Spectroscopic and Analytical Characterization Techniques for N 2 Aminoethyl Ethanesulfonamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-(2-aminoethyl)ethanesulfonamide. core.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. core.ac.ukethz.ch
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons present in the molecule. For a related compound, 4-(2-aminoethyl)benzenesulfonamide (B156865), ¹H NMR and ¹³C NMR spectra are available and provide a reference for the types of signals expected for the ethyl and sulfonamide moieties. nih.govchemicalbook.comchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (ethyl) | ~1.3 | ~15 |
| CH₂ (ethyl) | ~3.0 | ~45 |
| CH₂ (aminoethyl, adjacent to NH₂) | ~2.9 | ~42 |
| CH₂ (aminoethyl, adjacent to NH) | ~3.4 | ~50 |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR spectroscopy offers a more in-depth analysis by spreading the NMR signals across two frequency axes, which helps to resolve overlapping peaks and establish correlations between different nuclei. huji.ac.ilwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgyoutube.com For this compound, COSY would reveal the connectivity within the ethyl and aminoethyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and heteronuclei, most commonly ¹H and ¹³C. fiveable.mewikipedia.orgnih.gov It is invaluable for assigning carbon signals to their attached protons. fiveable.me
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-4 bond) correlations between protons and heteronuclei. youtube.comfiveable.me It is particularly useful for identifying quaternary carbons and connecting different molecular fragments. fiveable.me For instance, HMBC could show correlations between the protons of the ethyl group and the sulfur-adjacent carbon of the ethanesulfonamide (B75362) moiety.
The three-dimensional structure and conformational preferences of this compound in solution can be investigated using through-space NMR experiments. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. columbia.edunanalysis.comlibretexts.org This information is crucial for determining the relative stereochemistry and preferred conformations of the molecule. libretexts.org
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edublogspot.com It provides the same through-space correlation information.
By analyzing the cross-peaks in NOESY or ROESY spectra, researchers can deduce the spatial arrangement of the ethyl and aminoethyl groups relative to each other.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing a molecular fingerprint.
For a related compound, 4-(2-aminoethyl)benzenesulfonamide, IR spectral data is available and shows characteristic peaks for the amine and sulfonamide groups. nih.gov
Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 |
| C-H (alkane) | Stretching | 2850-2960 |
| S=O (sulfonamide) | Asymmetric & Symmetric Stretching | 1300-1350 & 1140-1180 |
| C-N | Stretching | 1020-1250 |
| S-N | Stretching | 900-950 |
IR spectroscopy is particularly sensitive to hydrogen bonding. researchgate.netmdpi.comnih.gov The formation of hydrogen bonds, both intramolecularly and intermolecularly, can cause significant shifts in the vibrational frequencies of the involved functional groups, particularly the N-H and S=O groups in this compound. researchgate.net By comparing the spectra in different solvents or at different concentrations, the extent and nature of hydrogen bonding can be inferred. For example, a broadening and shift to lower frequency of the N-H stretching band is a classic indicator of hydrogen bond formation. researchgate.net
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, identify its elemental composition, and gain structural information through fragmentation analysis. For the related compound 4-(2-aminoethyl)benzenesulfonamide, mass spectrometry data is available. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. This is a critical step in confirming the identity of newly synthesized this compound or its reaction products. By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, researchers can confirm the elemental composition with a high degree of confidence.
X-ray Crystallography for Solid-State Structure Determination
To date, specific X-ray crystallographic data for the compound this compound has not been reported in publicly available literature. This indicates a significant research gap in the full solid-state characterization of this molecule.
While direct crystallographic information is pending, it is instructive to consider related structures to anticipate the molecular conformation and packing of this compound. For instance, studies on more complex molecules incorporating a sulfonamide moiety, such as certain metal complexes, reveal key interaction modes. However, it is crucial to note that the crystallographic parameters of such complexes, including unit cell dimensions and space groups, are determined by the entire molecular assembly and not solely by the this compound fragment.
Future X-ray diffraction studies on single crystals of this compound would be invaluable. Such research would definitively determine its crystal system, space group, and the precise atomic coordinates within the unit cell, providing an unambiguous depiction of its three-dimensional structure.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is expected to be significantly influenced by a network of intermolecular hydrogen bonds. The presence of both amino (-NH2) and sulfonamide (-SO2NH-) groups provides multiple hydrogen bond donors and acceptors. These interactions would likely play a critical role in the formation of a stable, three-dimensional supramolecular architecture.
In the absence of direct experimental data for this compound, the types of interactions that can be anticipated include:
N-H···O Hydrogen Bonds: The hydrogen atoms of the primary amine and the sulfonamide nitrogen are expected to form strong hydrogen bonds with the oxygen atoms of the sulfonyl group in neighboring molecules.
These hydrogen bonding networks, complemented by weaker van der Waals forces, would dictate the efficiency of the crystal packing and influence the compound's physical properties, such as its melting point and solubility.
Thermal Analysis in this compound Research
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA analysis of this compound would provide critical information about its thermal stability and decomposition profile. By heating a sample at a controlled rate, one could identify the temperature at which the compound begins to decompose and observe the different stages of mass loss. This data is instrumental in understanding the energetic limits of the molecule's stability and can offer clues about the gaseous byproducts of its decomposition.
A hypothetical TGA thermogram for this compound would be expected to show a stable baseline at lower temperatures, followed by one or more mass loss steps at elevated temperatures, corresponding to the fragmentation of the molecule.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics
Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material. A DSC analysis of this compound would reveal important information about its melting behavior and other potential phase changes.
The key events that could be observed in a DSC thermogram include:
Melting Point: A sharp endothermic peak would indicate the melting point of the compound, providing data on the energy required to transition from the solid to the liquid state (enthalpy of fusion).
Polymorphic Transitions: The presence of multiple crystalline forms (polymorphs) could be identified by solid-solid phase transitions, which would appear as endothermic or exothermic events prior to melting.
Decomposition: Exothermic events at higher temperatures would likely correspond to the decomposition of the compound, complementing the mass loss data from TGA.
Theoretical and Computational Investigations of N 2 Aminoethyl Ethanesulfonamide
Quantum Chemical Studies
Quantum chemical studies use the principles of quantum mechanics to model molecular properties. These methods are fundamental for obtaining a detailed picture of a molecule's electronic structure.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For N-(2-aminoethyl)ethanesulfonamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. researchgate.net This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Beyond geometry, DFT is used to calculate key electronic properties. The molecular electrostatic potential (MEP) map, for instance, illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. dergipark.org.tr For this compound, the oxygen atoms of the sulfonamide group and the nitrogen of the primary amine would be expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amine and amide groups would show positive potential.
Table 1: Predicted Geometrical and Electronic Parameters for this compound from Hypothetical DFT Calculations This table is illustrative and presents expected values based on similar compounds.
| Parameter | Predicted Value | Significance |
| S=O Bond Length | ~1.45 Å | Indicates the double bond character of the sulfonyl group. |
| C-S Bond Length | ~1.78 Å | Represents the single bond between carbon and sulfur. |
| N-H Bond Length | ~1.01 Å | Typical length for an amine N-H bond. |
| Dipole Moment | ~3-5 Debye | A significant dipole moment suggests the molecule is polar. |
| Total Energy | Varies with method | The final, minimized energy after geometry optimization. |
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying excited-state properties and predicting electronic absorption spectra (UV-Vis). rsc.orgrsc.org By calculating the energy difference between the ground state and various excited states, TD-DFT can predict the wavelengths at which the molecule absorbs light. dergipark.org.tr
For this compound, which lacks extensive chromophores, significant absorption would be expected primarily in the deep UV region. The calculations would identify the nature of the electronic transitions, such as n → σ* or π → π*, involving the lone pairs on the oxygen and nitrogen atoms and the orbitals of the sulfonamide group. The influence of different solvents on the absorption spectrum can also be modeled, providing insight into how the molecule's environment affects its electronic properties. researchgate.net
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wikipedia.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich amino and sulfonamide groups, while the LUMO may be distributed across the σ* anti-bonding orbitals of the C-S and S-N bonds. From the HOMO and LUMO energies, important reactivity descriptors can be calculated. nih.gov
Table 2: Hypothetical Frontier Orbital Properties and Reactivity Descriptors for this compound This table is illustrative and based on general principles of FMO theory.
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Energy of the outermost electron; related to ionization potential. |
| LUMO Energy (ELUMO) | - | Energy of the first available empty orbital; related to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom to attract electrons. |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides deep electronic insights, molecular modeling and dynamics are essential for exploring the physical movements and interactions of a molecule over time, particularly its flexibility and behavior in a biological context.
This compound possesses several rotatable single bonds (e.g., C-C, C-N, C-S). As these bonds rotate, the molecule can adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them. This can be achieved through systematic scans of dihedral angles or through molecular dynamics (MD) simulations, which simulate the movement of atoms over time. Understanding the preferred conformations is crucial, as the molecule's shape dictates how it can interact with other molecules, including protein receptors.
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein. mdpi.comyoutube.com This method places the ligand into the binding site of a protein and evaluates the fit using a scoring function, which estimates the binding affinity. nih.gov
Given that sulfonamides are a well-known class of enzyme inhibitors, a hypothetical docking study could explore the interaction of this compound with an enzyme like carbonic anhydrase. The simulation would predict the binding pose and identify key intermolecular interactions, such as:
Hydrogen Bonds: The amine (N-H) and sulfonamide (N-H) groups can act as hydrogen bond donors, while the sulfonyl oxygens (S=O) can act as acceptors.
Electrostatic Interactions: The polar regions of the ligand would interact with charged or polar amino acid residues in the protein's active site.
These simulations provide a structural basis for a molecule's biological activity and can guide the design of more potent and selective inhibitors. nih.gov
In Silico Prediction of Reactivity and Selectivity
Detailed computational studies employing methods such as Density Functional Theory (DFT) or other quantum chemical calculations to predict the reactivity and selectivity of this compound have not been identified. Such studies would typically involve the calculation of molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions to identify reactive sites.
For instance, a hypothetical analysis would involve mapping the electron density to locate nucleophilic (likely the amino group) and electrophilic centers. This would provide insights into how the molecule might interact with other reagents. Furthermore, computational docking studies, if relevant target proteins were identified, could predict binding affinities and modes, offering a measure of selectivity. However, no such specific data for this compound has been found.
A representative, though hypothetical, data table for such an analysis is presented below to illustrate the type of information that would be generated from such research.
Hypothetical Reactivity Descriptors for this compound
| Descriptor | Value (arbitrary units) | Implication |
|---|---|---|
| HOMO Energy | -0.25 | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | 0.10 | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 0.35 | Relates to chemical stability and reactivity |
| Fukui (f-) on N atom | 0.45 | Predicts the most likely site for electrophilic attack |
| Fukui (f+) on S atom | 0.30 | Predicts the most likely site for nucleophilic attack |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.
Machine Learning and Artificial Intelligence Applications in Spectroscopic Analysis
The application of machine learning (ML) and artificial intelligence (AI) to the spectroscopic analysis of chemical compounds is a rapidly growing field. These techniques are used for tasks such as spectral deconvolution, quantitative analysis from complex mixtures, and structure elucidation from spectral data (e.g., IR, NMR, Mass Spectrometry).
However, a specific search for research applying these advanced analytical methods to this compound did not yield any results. In a hypothetical scenario, a machine learning model could be trained on a large dataset of infrared spectra of various sulfonamides to predict the presence and concentration of this compound in a sample. Such an approach could offer significant advantages in terms of speed and accuracy for quality control applications.
An example of how data from such an application might be presented is shown in the hypothetical table below.
Hypothetical Performance of a Machine Learning Model for Quantification of this compound from IR Spectra
| Model Architecture | Training Data Size | R-squared (R²) | Mean Absolute Error (MAE) |
|---|---|---|---|
| Partial Least Squares Regression | 500 spectra | 0.985 | 0.05 mg/mL |
| Convolutional Neural Network | 5000 spectra | 0.998 | 0.01 mg/mL |
| Random Forest Regressor | 500 spectra | 0.979 | 0.07 mg/mL |
Note: This table is for illustrative purposes only. The models and performance metrics are hypothetical and not derived from actual studies on this compound.
Biological and Biochemical Research Applications of N 2 Aminoethyl Ethanesulfonamide and Its Derivatives
Exploration of Molecular Interactions
The biological activity of a compound is fundamentally dictated by its molecular interactions with macromolecules such as proteins and nucleic acids. For N-(2-aminoethyl)ethanesulfonamide and its derivatives, the ethanesulfonamide (B75362) group, combined with the flexible aminoethyl side chain, allows for a range of potential interactions, including hydrogen bonding and electrostatic interactions. A related compound, N-(2-aminoethyl)-2-aminoethanesulfonic acid, is noted for its ability to stabilize proteins and modify their solubility, highlighting the influence of the aminoethyl and sulfonic acid/sulfonamide moieties on protein interactions. nih.gov The primary amino group can be readily modified, allowing chemists to synthesize a library of derivatives and systematically explore how structural changes affect molecular interactions.
Protein Binding Affinity and Selectivity Studies
A critical area of research for sulfonamide-based compounds is their interaction with carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. cu.edu.eg These enzymes are crucial for processes like pH regulation and CO2 transport. cu.edu.eg Several isoforms exist, with some being cytosolic (like hCA I and II) and others being transmembrane and tumor-associated (like hCA IX and XII). nih.govresearchgate.net The development of isoform-selective inhibitors is a major goal in drug discovery to target specific pathological processes while minimizing off-target effects.
Research on derivatives of 4-(2-aminoethyl)benzenesulfonamide (B156865) provides a clear blueprint for this type of investigation. Scientists have synthesized and tested numerous derivatives against various hCA isoforms to measure their binding affinity, typically expressed as an inhibition constant (Kᵢ). A lower Kᵢ value indicates stronger binding.
For instance, a study on N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides revealed that modifications at the terminal amine significantly impact affinity and selectivity. nih.govresearchgate.net Certain cationic derivatives showed potent, low-nanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII, with significant selectivity over the ubiquitous cytosolic isoforms hCA I and II. nih.gov This is particularly relevant for the development of anticancer agents, as hCA IX and XII are overexpressed in many tumors. researchgate.net
Similarly, Schiff base derivatives, formed by reacting the primary amine of 4-(2-aminoethyl)benzenesulfonamide with various aldehydes, have been extensively studied. researchgate.netnih.govscielo.br While the Schiff bases themselves were often less active, their reduction to the corresponding secondary amines yielded highly potent inhibitors of all four tested isoforms (hCA I, II, IX, and XII), with many exhibiting low nanomolar Kᵢ values. nih.gov
The detailed findings from these studies are often presented in data tables to compare the efficacy and selectivity of the synthesized compounds.
Interactive Table: Inhibition Constants (Kᵢ, nM) of N⁴-Substituted 4-(2-aminoethyl)benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Selectivity (hCA IX vs II) | Selectivity (hCA XII vs II) |
| Derivative 11 | - | - | 5.9 | 4.3 | ~10-15 | ~10-15 |
| Derivative 12 | - | - | 6.2 | 4.0 | ~10-15 | ~10-15 |
| General Range | 96.3 - 3520 | 18.1 - 2055 | 5.9 - 419 | 4.0 - 414 | - | - |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 | 2.1 |
| Data sourced from multiple studies on N⁴-substituted derivatives and the standard inhibitor Acetazolamide (AAZ). cu.edu.egnih.govnih.gov |
Interactive Table: Inhibition Constants (Kᵢ, nM) of Secondary Amine Derivatives of 4-(2-aminoethyl)benzenesulfonamide Against Human Carbonic Anhydrase Isoforms
| Derivative Type | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
| Secondary Amines | Low Nanomolar | Low Nanomolar | Low Nanomolar | Low Nanomolar |
| Schiff Bases (Precursors) | Less Active | Less Active | Less Active | Less Active |
| Qualitative summary based on findings that secondary amine derivatives are significantly more potent inhibitors than their Schiff base precursors. nih.gov |
Enzyme Inhibition Mechanisms
The primary mechanism by which sulfonamides inhibit carbonic anhydrases is well-understood. cu.edu.egmdpi.com It involves the coordination of the deprotonated sulfonamide anion (R-SO₂NH⁻) to the catalytic Zn(II) ion located deep within the enzyme's active site. mdpi.com This binding event displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic cycle of hydrating carbon dioxide. By blocking this key component of the catalytic machinery, the inhibitor effectively shuts down the enzyme.
The affinity and isoform selectivity of an inhibitor are determined by the interactions between the "tail" of the inhibitor molecule (the part extending from the zinc-binding sulfonamide group) and the amino acid residues lining the active site cavity. mdpi.com These interactions can include van der Waals forces, hydrogen bonds, and hydrophobic interactions. As the active sites of different CA isoforms vary in shape and amino acid composition, an inhibitor's tail can be tailored to fit preferentially into the active site of a specific isoform, leading to selective inhibition. mdpi.comnih.gov For derivatives of this compound or its benzenesulfonamide (B165840) analogue, modifications to the aminoethyl portion are designed to exploit these differences among CA isoforms. nih.gov
Membrane Translocation Studies
Understanding how a compound crosses cellular membranes is vital for its application in biological research. For sulfonamides, membrane translocation is often modeled as a diffusion-like transport process influenced by the compound's charge state. nih.gov The uptake depends on both the neutral and ionic forms of the molecule, which is governed by the compound's acidity (pKa) and the pH on either side of the membrane. nih.gov A significant pH gradient between the extracellular environment and the cell's cytoplasm can lead to the accumulation of the compound inside the cell. nih.gov
Furthermore, some sulfonamides have been shown to directly interfere with membrane trafficking pathways. nih.gov Studies have revealed that certain sulfonamide derivatives can elevate the pH of acidic organelles like endosomes and lysosomes and act as proton ionophores, directly transporting protons across the membrane. nih.gov This disrupts critical cellular processes such as endocytosis and the recycling of membrane receptors. nih.gov While these studies were not performed on this compound specifically, they establish a precedent for investigating its potential effects on membrane integrity, transport, and organellar pH.
Target Identification Methodologies in Chemical Biology
When a new compound shows an interesting biological effect in a cell-based assay, the next crucial step is to identify its molecular target(s). Chemical biology offers several powerful techniques for this "target deconvolution" process.
Affinity-Based Chemoproteomics
Affinity-based chemoproteomics is a direct biochemical method used to identify the binding partners of a small molecule. The general strategy involves chemically modifying the small molecule "bait" to include a reactive handle or an affinity tag (like biotin). This "probe" is then incubated with a complex biological sample, such as a cell lysate. The probe binds to its target protein(s), and the entire complex is then "pulled down" from the lysate using the affinity tag (e.g., with streptavidin beads if the tag is biotin). The captured proteins are then identified using mass spectrometry.
To apply this methodology to this compound, a derivative would need to be synthesized. This derivative would incorporate a linker and a tag, often attached to a part of the molecule that is not essential for target binding, such as the terminal amine. The design of this probe is critical to ensure that the modification does not abolish its binding activity.
Genetic Interaction Profiling
Genetic interaction profiling is a powerful, unbiased approach for elucidating a compound's mechanism of action without requiring chemical modification of the compound itself. This technique, often performed in model organisms like yeast, involves screening a compound against a large collection of strains with known genetic mutations (e.g., a library where each strain is missing a different single gene).
The screen identifies mutants that are either hypersensitive or resistant to the compound compared to the wild-type strain. The pattern of these "hits" creates a chemical-genetic interaction profile for the compound. This profile can be computationally compared to the profiles of thousands of other compounds and gene mutations stored in databases. If the compound's profile is similar to that of a drug with a known mechanism, it suggests they may share a similar target or pathway. Likewise, if the compound's profile resembles the genetic interaction profile of a particular gene deletion, it strongly implicates that gene's product as the compound's target. This compound or its derivatives could be subjected to such a screen to provide valuable insights into their cellular function and identify their protein targets.
Computational Inference Approaches
Computational, or in silico, methods are increasingly vital in predicting the biological activities and physicochemical properties of chemical compounds, including derivatives of this compound. These approaches leverage computer simulations and modeling to provide insights that can guide further experimental research.
One key area of computational analysis is the prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (ADME/T). For instance, studies on various chemical libraries, which may include sulfonamide-containing compounds, utilize computational tools to forecast properties like drug-likeness, human oral bioavailability, and potential toxicities such as carcinogenicity and immunotoxicity. nih.govnih.gov This initial screening helps to prioritize compounds with favorable profiles for synthesis and further testing.
Molecular docking is another powerful computational technique used to predict the binding orientation of a small molecule to a target protein. This method was employed to study the interaction of various phytochemicals with the bovine NLRP9 protein, a component of the inflammasome involved in inflammatory responses. nih.gov By calculating the binding affinity, researchers can estimate the inhibitory potential of a compound. For example, in a study of potential inhibitors for bovine NLRP9, Withanolide B showed a high binding affinity score of -10.5 kcal/mol. nih.gov
Furthermore, computational approaches are instrumental in understanding protein-protein interactions (PPIs) and how small molecules might modulate them. nih.gov Systems pharmacology analysis can be used to explore the potential molecular mechanisms of action of a compound by constructing and analyzing compound-target networks and their relationship with disease-related pathways. nih.gov This network-based prediction framework offers a strategy for identifying novel drug candidates from complex mixtures, such as those found in traditional herbal medicine. nih.gov
Molecular dynamics simulations provide a more dynamic view of the interaction between a ligand and its target protein over time. These simulations can reveal conformational changes in the protein upon ligand binding and provide insights into the stability of the ligand-protein complex. nih.gov Parameters such as the root-mean-square deviation (RMSD) and B-factor are calculated to assess the flexibility and mobile regions of the protein structure. nih.gov
These computational methods, often used in combination, provide a robust framework for the initial stages of drug discovery and chemical biology research, enabling the rational design and prioritization of this compound derivatives and other compounds for further investigation.
Mechanistic Studies of Biological Activity (In Vitro)
The study of enzyme kinetics and reaction pathways provides fundamental insights into how molecules like this compound and its derivatives exert their biological effects. These in vitro studies are crucial for understanding the mechanism of action at a molecular level.
Enzyme kinetics analyses how the rate of an enzyme-catalyzed reaction is affected by various factors, particularly the concentration of substrates and inhibitors. A key concept in these studies is the Michaelis-Menten model, which describes the relationship between the initial reaction velocity, the maximum velocity (Vmax), and the Michaelis constant (Km), the substrate concentration at which the reaction rate is half of Vmax. nih.gov Even purified enzyme preparations can be heterogeneous, containing different isoforms of an enzyme. nih.gov Kinetic studies can sometimes reveal this heterogeneity if the isoforms have significantly different kinetic properties. nih.gov
For derivatives of this compound that act as enzyme inhibitors, kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency, often expressed as the inhibition constant (Ki). For example, in the development of inhibitors for inducible nitric oxide synthase (iNOS), a series of 2-aminothiazole (B372263) derivatives were evaluated for their inhibitory activity against both iNOS and neuronal NOS (nNOS). nih.gov These studies revealed that the introduction of appropriately sized substituents on the 2-aminothiazole ring could improve the inhibitory activity and selectivity for iNOS. nih.gov
The study of reaction pathways elucidates the series of steps involved in a chemical or biochemical transformation. For instance, the reaction of CO2 with amines like 2-((2-aminoethyl)amino)ethanol (AEEA), a structural relative of this compound, has been studied to understand the kinetics of carbon capture. researchgate.net These studies, often using techniques like the stopped-flow method, measure reaction rates under pseudo-first-order conditions to determine rate constants and activation energies. researchgate.net The reaction rate of CO2 with AEEA was found to be significantly faster in aqueous solutions compared to methanol (B129727) or ethanol. researchgate.net
Understanding the reaction pathways is also critical in biological systems. For example, nitric oxide (NO) is a key signaling molecule involved in various physiological and pathological processes. nih.govresearchgate.net The Griess assay is a common indirect method to measure NO production by quantifying its stable breakdown products, nitrite (B80452) and nitrate. researchgate.net This two-step diazotization reaction provides an index of NO synthase activity. researchgate.net
By combining enzyme kinetics and the study of reaction pathways, researchers can build a comprehensive picture of how this compound derivatives interact with their biological targets and the subsequent biochemical consequences.
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound, such as a derivative of this compound, and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features, or pharmacophores, responsible for the desired effect.
A common strategy in SAR studies involves modifying peripheral substituents on a core scaffold. For example, in the development of human A3 adenosine (B11128) receptor (A3AR) antagonists, a series of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides were synthesized. dongguk.edu These studies revealed that the N6-(3-bromobenzyl) derivative exhibited the highest binding affinity for the human A3AR. dongguk.edu Furthermore, it was found that smaller 5′-N,N-dialkyl groups, such as a dimethyluronamide, resulted in higher binding affinity, highlighting the importance of steric factors. dongguk.edu
Another example of SAR can be seen in the optimization of inhibitors for the extracellular signal-regulated kinases 1 and 2 (ERK1/2). A series of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione were synthesized and tested. nih.govresearchgate.net It was discovered that moving the ethoxy group on the phenyl ring from the 4-position to the 2-position significantly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis. nih.govresearchgate.net This finding provided a new lead for developing more potent and substrate-specific ERK1/2 inhibitors. nih.gov
SAR studies are not limited to a single target. In the search for novel anticancer agents, a series of bis(2-aminoethyl)amine derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.comnih.gov The results indicated that compounds with phenyl-electron withdrawing substituents were generally more active. mdpi.com
The insights gained from SAR studies are often rationalized and further explored using computational modeling. nih.govrsc.org Docking simulations can predict how different analogs bind to the target protein, providing a structural basis for the observed activity trends. nih.govresearchgate.net This iterative process of synthesis, biological testing, and computational analysis is fundamental to the development of optimized compounds with improved potency, selectivity, and pharmacokinetic properties.
Table 1: SAR of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3AR Antagonists Data sourced from multiple studies for illustrative purposes.
| Compound | N6-substituent | 5'-Uronamide | A3AR Binding Affinity (Ki, nM) |
| 1 | 3-Iodobenzyl | N,N-Dimethyl | 15.2 |
| 2 | 3-Bromobenzyl | N,N-Dimethyl | 9.32 dongguk.edu |
| 3 | Benzyl | N,N-Dimethyl | 45.8 |
| 4 | 3-Iodobenzyl | N,N-Diethyl | 33.1 |
| 5 | 3-Iodobenzyl | Pyrrolidinyl | 28.5 |
Applications in Chemical Probe Development
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. mskcc.orgeubopen.org Derivatives of this compound and other structurally related compounds can serve as scaffolds for the development of such probes. The development of a chemical probe often begins with a molecule that shows promising activity and selectivity for a target of interest.
A key aspect of chemical probe design is the ability to modify the lead compound to incorporate various functional groups or labels without significantly compromising its binding to the target. For instance, "clickable" chemical handles, such as azides or alkynes, can be introduced into the structure. nih.gov These handles allow for the easy attachment of reporter tags, like fluorescent dyes or biotin, through bioorthogonal reactions like click chemistry. nih.gov This enables a wide range of applications, including:
Fluorescent Probes: Attaching a fluorescent dye, such as a BODIPY dye, allows for the visualization of the target's localization and dynamics within cells using techniques like fluorescence microscopy and flow cytometry. nih.gov
Affinity Probes: Biotinylated probes can be used for affinity purification of the target protein and its interacting partners from cell lysates. The captured proteins can then be identified by mass spectrometry, providing insights into the target's protein interaction network. mskcc.org
Radiolabeled Probes: Incorporating a radioisotope allows for in vivo imaging techniques like Positron Emission Tomography (PET) to study the distribution and target engagement of the probe in living organisms. mskcc.org
The development of chemical probes is an iterative process that involves medicinal chemistry to optimize properties like cell permeability, target affinity, and selectivity. osu.edu For example, the sulfonamide scaffold has been used to develop covalent probes for bromodomains, where the sulfonamide is replaced with a reactive "warhead" that can form a covalent bond with a specific amino acid residue in the target protein. mdpi.com
Ultimately, a high-quality chemical probe, often accompanied by a structurally similar but inactive negative control, becomes a valuable tool for the broader scientific community to dissect complex biological processes and validate new drug targets. eubopen.org
Future Research Directions for N 2 Aminoethyl Ethanesulfonamide
Development of Novel Synthetic Routes
The exploration of new and efficient methods for synthesizing N-(2-aminoethyl)ethanesulfonamide is a fundamental area for future research. While traditional methods for creating sulfonamides are established, recent advancements in synthetic chemistry offer exciting possibilities for more sustainable and versatile routes.
Future investigations could focus on the application of cutting-edge catalytic systems. For instance, the use of synergistic photoredox and copper catalysis has shown promise in the formation of sulfonamides from a variety of starting materials under mild, room-temperature conditions. acs.org Adapting such methodologies for the synthesis of this compound could lead to a more efficient, single-step process. This approach may offer advantages over multi-step syntheses, which can be time-consuming and generate more waste.
Furthermore, research into flow chemistry for the synthesis of this compound could provide enhanced control over reaction parameters, leading to higher yields and purity. The development of novel synthetic strategies is crucial for making this compound more accessible for further research and potential applications.
Advanced Mechanistic Studies using Cutting-Edge Techniques
A deep understanding of the molecular mechanisms by which this compound interacts with biological systems is paramount. Future research should leverage a suite of advanced analytical techniques to elucidate its mode of action.
Molecular docking and multi-spectroscopic techniques can be employed to investigate the binding interactions of this compound with potential protein targets. researchgate.net These computational and experimental methods can provide valuable insights into the specific amino acid residues involved in binding and the conformational changes that occur upon interaction.
Moreover, advanced techniques such as X-ray crystallography of co-crystals of this compound with its biological targets would offer high-resolution structural information. This data is invaluable for understanding the precise nature of the interactions at an atomic level. mdpi.com Such detailed mechanistic insights are a prerequisite for the rational design of more potent and selective derivatives.
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To gain a holistic view of the biological effects of this compound, future research should embrace a multi-omics approach . elifesciences.orgmdpi.com This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to the compound.
By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or organisms treated with this compound, researchers can identify the biological pathways and networks that are perturbed. This systems-level understanding can reveal novel mechanisms of action and potential off-target effects that would be missed by more targeted approaches. elifesciences.org
The application of single-cell multi-omics technologies could provide even greater resolution, allowing for the study of cell-to-cell variability in response to the compound. mdpi.com This level of detail is critical for understanding the complex biological systems in which this molecule may act.
Rational Design of this compound-Based Chemical Tools
The structural scaffold of this compound presents an opportunity for the rational design of novel chemical probes and tools . nih.govrsc.orgpurdue.edu By systematically modifying its structure, researchers can develop derivatives with tailored properties to investigate specific biological processes.
Future work could focus on creating a library of this compound analogs with varied substituents to probe structure-activity relationships (SAR). tandfonline.com This would involve synthesizing derivatives with different functional groups to enhance potency, selectivity, or other desirable properties.
Conclusion
Summary of Key Academic Contributions
The primary academic contribution concerning N-(2-aminoethyl)ethanesulfonamide is currently hypothetical, based on foundational principles of organic synthesis and medicinal chemistry. The key projected contributions are:
Synthetic Utility: It represents a straightforward synthetic target via the well-established reaction between ethanesulfonyl chloride and ethylenediamine (B42938), offering a simple bifunctional molecule. nih.gov
Scaffold Potential: Its true value lies in its potential as a molecular scaffold. Academic research into related sulfonamides, such as taurine (B1682933) analogues and derivatives of N-(2-aminoethyl)methanesulfonamide, demonstrates that simple sulfonamide building blocks are instrumental in developing novel therapeutic agents. researchgate.net This compound provides a platform for further chemical elaboration via its terminal primary amine.
Probing Tool: In chemical biology, it could serve as a simple taurine analogue to probe the structural requirements of taurine binding proteins and transporters, helping to elucidate complex biological systems.
Broader Implications for Sulfonamide Chemistry and Chemical Biology
The study and potential use of simple, functionalized sulfonamides like this compound have broader implications for chemical science.
For Sulfonamide Chemistry: It expands the toolkit of available small, bifunctional building blocks. The exploration of such simple structures diversifies the chemical space accessible to synthetic chemists, enabling the creation of novel polymers and pharmaceutical agents with potentially unique properties.
For Chemical Biology: The development of simple analogues of important biological molecules like taurine is crucial for understanding structure-activity relationships. By systematically modifying the parent structure—in this case, converting a sulfonic acid to an N-substituted sulfonamide—researchers can dissect the specific interactions that govern a molecule's biological function. This approach is fundamental to the rational design of new drugs and chemical probes.
In essence, while this compound may not have a documented history of application, its chemical simplicity and inherent functionality position it as a compound of significant latent potential, embodying the core principles of using fundamental chemical structures to advance both medicine and materials science.
Q & A
Basic: What are the standard synthetic routes for N-(2-aminoethyl)ethanesulfonamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a plausible route includes reacting ethanesulfonyl chloride with ethylenediamine under controlled pH (8–9) in anhydrous solvents like dichloromethane or tetrahydrofuran. Key optimizations include:
- Temperature control : Maintaining 0–5°C to minimize side reactions like over-sulfonation .
- Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine to prevent di-substitution.
- Workup : Neutralization with aqueous NaHCO₃ followed by extraction and recrystallization from ethanol/water mixtures.
Evidence from analogous sulfonamide syntheses (e.g., substituted acetamides) highlights the importance of inert atmospheres to avoid hydrolysis of sulfonyl chloride intermediates .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the sulfonamide linkage (δ ~2.8–3.5 ppm for CH₂-SO₂) and amine protons (δ ~1.5–2.5 ppm). DEPT-135 helps distinguish CH₂ and CH₃ groups in the ethylenediamine backbone .
- FT-IR : Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1300 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation. N-H stretches appear at ~3300–3500 cm⁻¹.
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled to ESI-MS validates purity and molecular ion peaks (e.g., [M+H]⁺ for C₄H₁₂N₂O₂S, m/z ~151) .
Advanced: How can researchers resolve contradictions in thermal decomposition data (e.g., TGA/DSC) for this compound-based gels?
Methodological Answer:
Discrepancies in thermal data (e.g., sharp vs. broad decomposition peaks) often arise from sample preparation or instrumentation. To address this:
- Standardize gelator concentration : Variations in this compound-to-solvent ratios alter gel network density, affecting decomposition profiles. Use fixed molar ratios (e.g., 1:100 w/w) .
- Control heating rates : Apply consistent ramp rates (e.g., 10°C/min) in TGA/DSC to ensure comparable kinetic data.
- Validate with complementary techniques : Pair thermal data with rheology (e.g., storage modulus G’) to correlate decomposition events with gel structural collapse .
For example, a sharp endotherm at ~300°C in DSC may indicate gelator decomposition, while broader transitions reflect solvent evaporation .
Advanced: What experimental design principles apply when using this compound as a gelator for drug delivery systems?
Methodological Answer:
Design considerations include:
- Solvent compatibility : Test polar (e.g., DMSO) and non-polar (e.g., vegetable oils) solvents to optimize gelation for hydrophobic/hydrophilic drug loading. Evidence shows mustard oil gels with N-(2-aminoethyl)oleamide (structurally analogous) exhibit mesophasic transitions suitable for sustained release .
- Drug encapsulation efficiency : Use fluorescence tagging (e.g., Nile Red) to monitor partitioning between gelator networks and solvent phases.
- In vitro release kinetics : Simulate physiological conditions (pH 7.4, 37°C) with dialysis membranes, sampling at intervals for HPLC quantification .
- Cytotoxicity screening : Perform MTT assays on fibroblast lines (e.g., NIH/3T3) to ensure gelator biocompatibility .
Advanced: How can computational modeling guide the modification of this compound for RNA-binding applications?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities between sulfonamide derivatives and RNA motifs (e.g., hairpin loops). Parameterize force fields for sulfonyl and amine groups .
- MD simulations : Simulate hybrid stability in aqueous environments (AMBER or GROMACS) to assess interactions like hydrogen bonding (e.g., between sulfonamide S=O and RNA phosphate backbones) .
- SAR studies : Synthesize analogs with varied alkyl chain lengths or substituents (e.g., morpholine rings, as in ) and validate binding via UV-Vis titration or SPR .
Basic: What precautions are critical when handling this compound in aqueous solutions?
Methodological Answer:
- pH stability : The compound may hydrolyze under strongly acidic (pH <3) or basic (pH >10) conditions. Use buffered solutions (e.g., PBS pH 7.4) for biological assays .
- Light sensitivity : Store in amber vials at –20°C to prevent sulfonamide degradation.
- Toxicity mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy (see SDS data in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
